Vanadium(IV) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium(IV) oxalate is a coordination compound consisting of vanadium in the +4 oxidation state and oxalate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vanadium(IV) oxalate can be synthesized through the reduction of vanadium(V) compounds using oxalic acid in acidic media. The reaction typically proceeds at elevated temperatures (around 50°C) and involves the formation of intermediate complexes before yielding the final product .
Industrial Production Methods: In industrial settings, this compound is often prepared using a solvent extraction and purification process. This method involves the extraction of vanadium from leach solutions, followed by stripping and evaporative crystallization to obtain highly pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Vanadium(IV) oxalate undergoes various chemical reactions, including:
Oxidation: Vanadium(IV) can be oxidized to vanadium(V) under suitable conditions.
Reduction: Vanadium(V) can be reduced to vanadium(IV) using oxalic acid.
Substitution: Ligands in this compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Oxalic acid is a common reducing agent.
Substitution: Various ligands such as phosphates and nitrates can be used for substitution reactions.
Major Products Formed:
Oxidation: Vanadium(V) oxalate.
Reduction: this compound.
Substitution: Vanadium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Vanadium(IV) oxalate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which vanadium(IV) oxalate exerts its effects involves its redox properties and ability to interact with various molecular targets. In biological systems, vanadium(IV) can mimic phosphate and interact with enzymes such as protein tyrosine phosphatases, thereby modulating cellular signaling pathways . Additionally, its redox activity allows it to participate in oxidation-reduction reactions, which are crucial for its catalytic and therapeutic functions .
Vergleich Mit ähnlichen Verbindungen
Vanadium(IV) oxalate can be compared with other vanadium compounds, such as:
Vanadium(V) oxalate: Higher oxidation state, different redox properties.
Vanadium(III) oxalate: Lower oxidation state, different coordination chemistry.
Oxovanadium(IV) complexes: Similar oxidation state but different ligands, leading to varied chemical and biological properties.
Uniqueness: this compound is unique due to its specific redox properties, coordination chemistry, and potential applications in diverse fields. Its ability to undergo oxidation and reduction reactions makes it a versatile compound for both scientific research and industrial applications.
Eigenschaften
Molekularformel |
C4H4O8V |
---|---|
Molekulargewicht |
231.01 g/mol |
IUPAC-Name |
oxalic acid;vanadium |
InChI |
InChI=1S/2C2H2O4.V/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6); |
InChI-Schlüssel |
VOUFRPQHQLEEKS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.